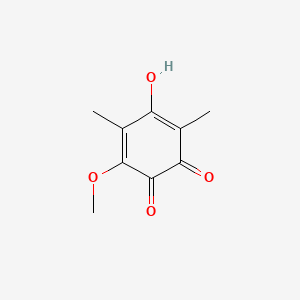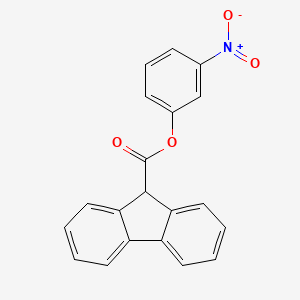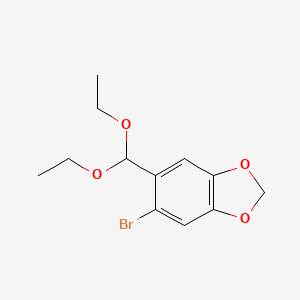
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom at the 5th position and a diethoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature to ensure selective bromination at the 5th position.
After bromination, the diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is typically conducted under reflux conditions to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The diethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the diethoxymethyl group to a hydroxyl group.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted benzodioxoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The bromine atom and diethoxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Known for its electron-transfer activity and radical properties.
5-Bromoindole: Used in the synthesis of various indole derivatives with biological activities.
5-Bromo-6-methyl imidazopyrazine: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78265-25-5 |
|---|---|
Molekularformel |
C12H15BrO4 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
5-bromo-6-(diethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H15BrO4/c1-3-14-12(15-4-2)8-5-10-11(6-9(8)13)17-7-16-10/h5-6,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
BNJKUUKZFDSDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC2=C(C=C1Br)OCO2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



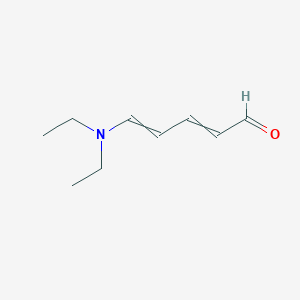
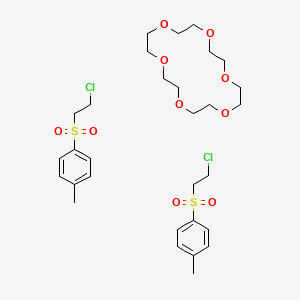
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)



![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
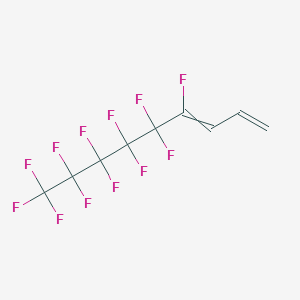
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
